
4-(4-Aminophenyl)sulfonyl-2-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)sulfonyl-2-chloroaniline is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound features an amino group, a sulfonyl group, and a chlorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline typically involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives. One common method is the reaction of 4-chloroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)sulfonyl-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
4-(4-Aminophenyl)sulfonyl-2-chloroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: Lacks the sulfonyl group, making it less versatile in certain reactions.
4-Aminobenzenesulfonyl Chloride: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Uniqueness
4-(4-Aminophenyl)sulfonyl-2-chloroaniline is unique due to the presence of both the sulfonyl and chlorine groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a broader range of reactions compared to its similar compounds .
Propriétés
Numéro CAS |
5418-99-5 |
|---|---|
Formule moléculaire |
C12H11ClN2O2S |
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonyl-2-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-7-10(5-6-12(11)15)18(16,17)9-3-1-8(14)2-4-9/h1-7H,14-15H2 |
Clé InChI |
RUARXDOHHXUAHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



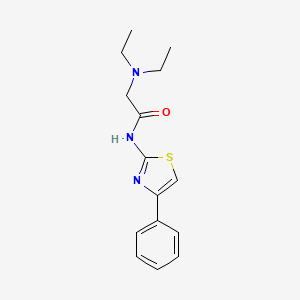

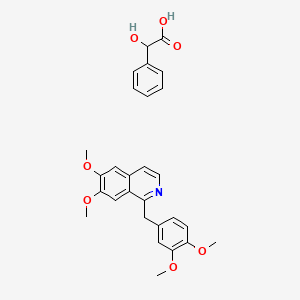

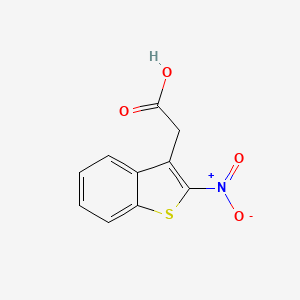
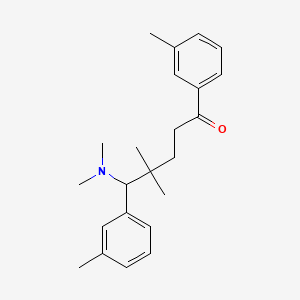
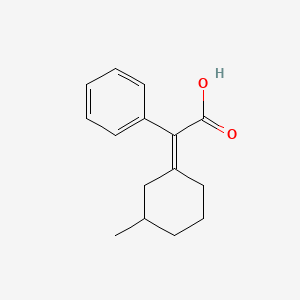
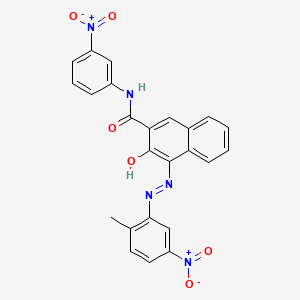
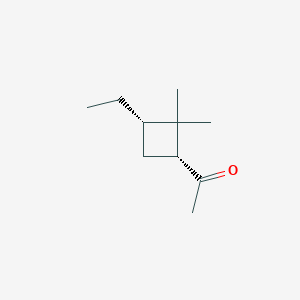

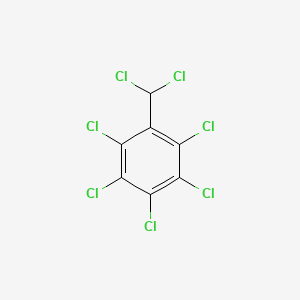
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)

